molecular formula C20H21N3O3S2 B2890657 N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922130-53-8

N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No. B2890657
CAS RN: 922130-53-8
M. Wt: 415.53
InChI Key: NYCSAFQLXPAQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-mesityl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C20H21N3O3S2 and a molecular weight of 415.53. It’s a derivative of thiazole, a class of compounds known for their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The resulting intermediate compounds are then treated with other reagents to yield the final derivatives .


Molecular Structure Analysis

Thiazoles are planar, five-membered heterocyclic compounds containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. They can act against a broad spectrum of microorganisms, including bacteria and fungi. The presence of the thiazole ring in the molecular structure contributes to the compound’s ability to interfere with the microbial cell wall synthesis or protein synthesis, leading to the inhibition of microbial growth .

Antitumor and Cytotoxic Activity

Research has indicated that thiazole compounds can exhibit significant antitumor and cytotoxic activities. They can induce apoptosis in cancer cells and inhibit tumor growth. This is particularly relevant in the development of new chemotherapeutic agents that target specific cancer cell lines .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives makes them candidates for the treatment of chronic inflammatory diseases. They can modulate the inflammatory response by affecting various inflammatory pathways and mediators .

Neuroprotective Activity

Thiazoles have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. They may protect neuronal cells from damage caused by oxidative stress or excitotoxicity, which are common pathological features in conditions like Alzheimer’s disease .

Antidiabetic Activity

Some thiazole derivatives have been found to possess antidiabetic properties. They can influence insulin secretion or insulin sensitivity, making them potential therapeutic agents for managing diabetes mellitus .

Analgesic Activity

The analgesic properties of thiazole compounds allow them to be used in pain management. They can act on central or peripheral pain pathways to alleviate pain without the side effects associated with traditional analgesics .

Antioxidant Activity

Thiazole derivatives can also serve as antioxidants. They can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases, including cardiovascular diseases and cancer .

Future Directions

The development of new thiazole derivatives is a promising area of research due to their diverse biological activities . Future work could involve synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-9-14(2)19(15(3)10-13)22-18(24)11-16-12-27-20(21-16)23-28(25,26)17-7-5-4-6-8-17/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCSAFQLXPAQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.